5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chloro-nitrophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Cyclization: Formation of additional heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.
Cyclization: Use of dehydrating agents like phosphorus oxychloride (POCl3).
Major Products
Nucleophilic substitution: Substituted oxadiazoles with various functional groups.
Reduction: Amino derivatives of the original compound.
Cyclization: Complex heterocyclic structures with potential biological activity.
Scientific Research Applications
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its possible use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro-nitrophenyl group but lacks the oxadiazole ring.
5-(2-Chloro-4-nitrophenyl)-2-furoic acid: Contains a furoic acid moiety instead of the oxadiazole ring.
Uniqueness
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLGZLJYUXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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